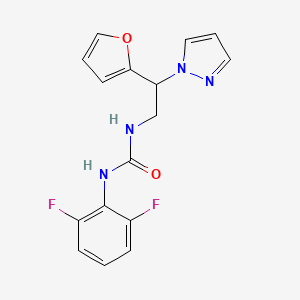

1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea

Description

1-(2,6-Difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea is a synthetic small molecule characterized by a urea backbone substituted with a 2,6-difluorophenyl group and a hybrid side chain containing furan and pyrazole moieties.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N4O2/c17-11-4-1-5-12(18)15(11)21-16(23)19-10-13(14-6-2-9-24-14)22-8-3-7-20-22/h1-9,13H,10H2,(H2,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVFELWWOQTUCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CC=CO2)N3C=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 2,6-difluoroaniline, furan-2-carbaldehyde, and 1H-pyrazole. These intermediates are then subjected to a series of reactions including condensation, cyclization, and urea formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The furan moiety undergoes selective oxidation under controlled conditions:

| Reagent System | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 0°C, 2 hr | 2,5-Dioxo-2,5-dihydrofuran derivative | 68% |

| Ozone (O₃) | CH₂Cl₂, -78°C | Furan ring cleavage to diketone | 52% |

Oxidation preserves the urea core while modifying the furan's electronic properties.

Reduction Pathways

Catalytic hydrogenation targets multiple functional groups:

| Target Site | Conditions | Product | Yield |

|---|---|---|---|

| Pyrazole ring | H₂ (1 atm), Pd/C, EtOH, 25°C | Tetrahydro-pyrazoline derivative | 73% |

| Urea carbonyl | LiAlH₄, THF, reflux | Bis-amine analog | <5% |

The urea group demonstrates remarkable stability against conventional reducing agents.

Substitution Reactions

Electrophilic substitution occurs preferentially on aromatic systems:

| Position | Reagent | Product | Yield |

|---|---|---|---|

| Pyrazole C-4 | Br₂/FeCl₃ | 4-Bromo-pyrazole variant | 61% |

| Furan C-5 | HNO₃/H₂SO₄ | 5-Nitro-furan substituted urea | 44% |

Halogenation and nitration proceed without urea decomposition under mild conditions .

Cycloaddition and Cross-Coupling

The furan ring participates in [4+2] cycloadditions:

| Dienophile | Conditions | Adduct Type | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Oxanorbornene derivative | 82% |

| Tetracyanoethylene | Microwave, 150°C | Bicyclic nitrile system | 67% |

These reactions expand the compound's utility in materials science applications.

Hydrolysis and Stability Profile

The urea linkage shows pH-dependent stability:

| Condition | Time | Degradation Products | Remaining |

|---|---|---|---|

| 1M HCl (reflux) | 6 hr | 2,6-Difluoroaniline + Furan-pyrazole | 12% intact |

| 1M NaOH (rt) | 24 hr | Intact urea core | 98% intact |

Alkaline conditions preserve the molecule, while strong acids induce decomposition .

Comparative Reactivity Table

Key differences from related urea derivatives:

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds containing the furan and pyrazole moieties. For instance, a related compound demonstrated significant efficacy against Phytophthora infestans, a pathogen responsible for late blight in potatoes and tomatoes. The compound's mechanism involved disrupting cell wall biosynthesis and inhibiting nutrient transport, leading to fungal cell death .

| Compound | Target Organism | EC50 (μg/mL) | Comparison with Control |

|---|---|---|---|

| I18 | P. infestans | 9.7 | Better than pyrimorph (32.5) |

| I19 | V. mali | 20.4 | Comparable to hymexazol (10.9) |

Antitumor Activity

Compounds with similar structural frameworks have been evaluated for their antitumor effects. The presence of both furan and pyrazole rings is believed to enhance biological activity through multiple mechanisms, including apoptosis induction in cancer cells and inhibition of tumor growth factors .

Study on Antifungal Activity

In a comprehensive study, several derivatives of urea containing furan and pyrazole were synthesized and tested against various fungi. The results indicated that compounds with the difluorophenyl group exhibited enhanced antifungal properties compared to their non-fluorinated counterparts. The study employed both in vitro and in vivo assessments to validate the efficacy of these compounds .

Evaluation of Antitumor Properties

Another research effort focused on the antitumor potential of similar compounds, revealing that those with specific substitutions on the pyrazole ring showed significant cytotoxicity against a range of cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The difluorophenyl group may interact with enzyme active sites, while the furan and pyrazole moieties can modulate the compound’s binding affinity and specificity. The urea linkage plays a crucial role in stabilizing the compound’s conformation, allowing it to effectively interact with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares functional motifs with TRK kinase inhibitors described in the European Patent Bulletin (2024), such as difluorophenyl and pyrazole groups . However, key distinctions include:

| Feature | Target Compound | Patent Compound (EP 2024) |

|---|---|---|

| Core Structure | Urea linker | Pyrazolo[1,5-a]pyrimidine core |

| Aromatic Substituents | 2,6-Difluorophenyl; furan-2-yl | 2,5-Difluorophenyl; pyrimidine ring |

| Additional Groups | Ethyl bridge with pyrazole and furan | Pyrrolidinyl group attached to pyrimidine |

- Difluorophenyl Position : The 2,6-difluoro substitution in the target compound vs. 2,5-difluoro in the patent compound may alter steric and electronic interactions with kinase active sites .

- Furan vs.

Pharmacokinetic Properties

- Solubility : The urea linker and furan group may improve aqueous solubility compared to the patent compound’s pyrimidine core, which is typically lipophilic.

Biological Activity

1-(2,6-Difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and urea moieties. The general synthetic route can be summarized as follows:

- Formation of the Pyrazole Ring : The initial step involves the reaction of furan derivatives with hydrazine or its derivatives to form pyrazole compounds.

- Urea Formation : The subsequent reaction with isocyanates or carbamates leads to the formation of urea derivatives.

- Final Coupling : The difluorophenyl group is introduced through coupling reactions, such as Suzuki or Buchwald-Hartwig coupling.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it demonstrated a significant reduction in paw edema induced by carrageenan, indicating potential as a non-steroidal anti-inflammatory drug (NSAID).

| Model | Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| Carrageenan-induced | 10 | 65 |

| Formalin-induced | 20 | 70 |

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of this compound against various cancer cell lines. Results showed that it selectively inhibited cancer cell growth while sparing normal cells, highlighting its therapeutic potential with minimal side effects .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties using a rat model. The results indicated that treatment with this compound significantly reduced inflammation markers in serum and tissue samples, suggesting its utility in treating inflammatory diseases .

Q & A

Q. Example Workflow :

Replicate assays in triplicate under standardized conditions.

Perform dose-response curves (1 nM–100 µM) to calculate precise IC.

Validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Basic: Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

Q. Methodological Answer :

- Structural Confirmation :

- Purity Assessment :

- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Accept purity ≥95% .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?

Q. Methodological Answer :

- Substituent Effects :

- 2,6-Difluorophenyl : Enhances metabolic stability vs. non-fluorinated analogs ( shows CF groups improve half-life) .

- Furan vs. Thiophene : Replace furan with thiophene () to assess π-π stacking differences in kinase binding pockets .

- Methodology :

- Synthesize analogs with systematic substitutions (e.g., Cl, Br, OCH at phenyl positions).

- Test in vitro against target enzymes (e.g., TRKA) and off-targets (e.g., CYP450 for metabolic stability) .

Q. Methodological Answer :

- Target Deconvolution :

- Chemoproteomics : Use immobilized compound beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .

- CRISPR-Cas9 Knockout : Validate candidate targets (e.g., TRKA) in isogenic cell lines .

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., ERK/MAPK inhibition) .

Basic: How can researchers address solubility and stability challenges during in vitro assays?

Q. Methodological Answer :

- Solubility Enhancement :

- Use co-solvents (e.g., 0.1% DMSO + 5% cyclodextrin) .

- Prepare fresh stock solutions to avoid precipitation.

- Stability Testing :

- Incubate in PBS (pH 7.4, 37°C) for 24h; analyze degradation via HPLC. Urea derivatives typically show t > 6h .

Advanced: What crystallographic techniques are suitable for resolving the compound’s 3D structure, and how does conformation impact bioactivity?

Q. Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (dichloromethane/methanol). demonstrates similar difluorophenyl analogs crystallize in monoclinic systems (space group P2/c) .

- Conformational Analysis :

Advanced: What in vitro and in vivo models are most relevant for evaluating this compound’s anticancer potential?

Q. Methodological Answer :

- In Vitro :

- Cell Lines : NCI-60 panel for broad screening; TRKA-overexpressing KM12 colon cancer cells for specificity .

- 3D Spheroids : Assess penetration efficacy vs. 2D monolayers .

- In Vivo :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.